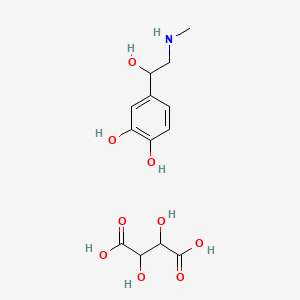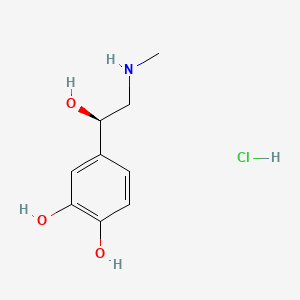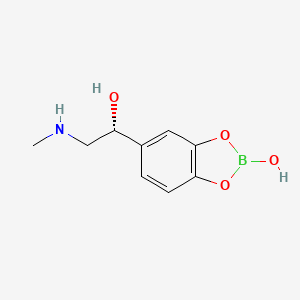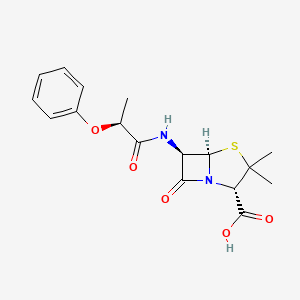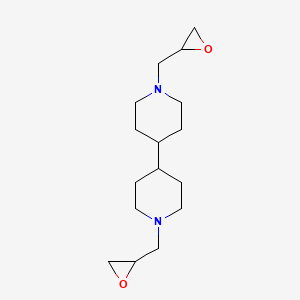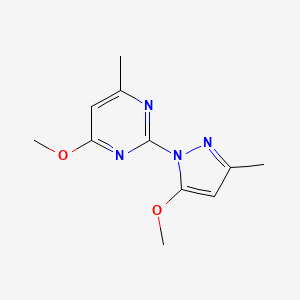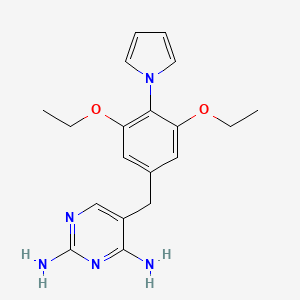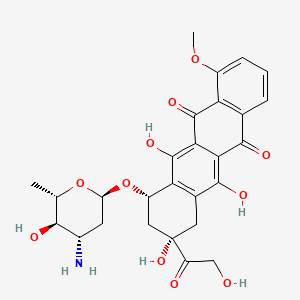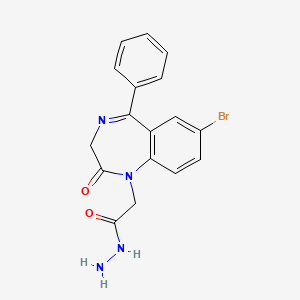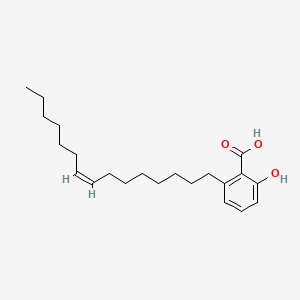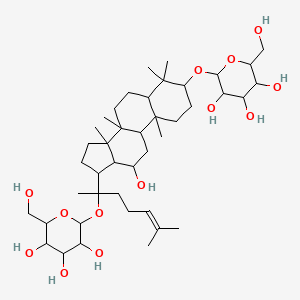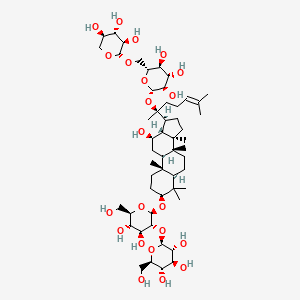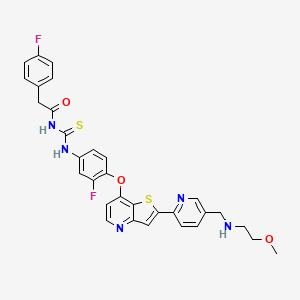
格列替尼
概述
科学研究应用
格列替尼在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。在医学领域,格列替尼正在被研究用于治疗非小细胞肺癌,通过抑制间充质上皮转化因子和AXL受体酪氨酸激酶来实现。在生物学领域,格列替尼用于研究癌细胞多药耐药机制,并探索克服这种耐药性的新治疗策略。 在化学领域,格列替尼作为模型化合物用于研究酪氨酸激酶抑制剂的合成和反应性 .
作用机制
格列替尼通过抑制间充质上皮转化因子和AXL受体酪氨酸激酶发挥作用。这些激酶参与各种细胞过程,包括细胞增殖、存活和迁移。通过抑制这些激酶,格列替尼破坏了促进肿瘤生长和存活的信号通路。 该化合物与激酶的非活性构象结合,阻止其激活和随后的下游信号传导 .
生化分析
Biochemical Properties
Glesatinib interacts with the c-Met and SMO proteins, inhibiting their activity . The nature of these interactions involves the binding of Glesatinib to these proteins, thereby preventing them from initiating a series of biochemical reactions that lead to cell proliferation .
Cellular Effects
Glesatinib has been shown to have significant effects on various types of cells, particularly cancer cells. It can sensitize cells resistant to paclitaxel, doxorubicin, and colchicine . Glesatinib influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Glesatinib involves its binding to c-Met and SMO proteins, inhibiting their activity . This inhibition prevents these proteins from triggering a cascade of biochemical reactions that would otherwise lead to cell growth and survival .
Metabolic Pathways
The specific metabolic pathways that Glesatinib is involved in are not currently known. As a dual inhibitor of c-Met and SMO, it is likely that Glesatinib interacts with enzymes and cofactors within the metabolic pathways associated with these proteins .
Transport and Distribution
It is known that Glesatinib can suppress the efflux function of P-glycoprotein (P-gp), a protein that transports various molecules across cellular membranes .
Subcellular Localization
The subcellular localization of Glesatinib is not currently known. Given its role as an inhibitor of c-Met and SMO, it is likely that Glesatinib localizes to the areas of the cell where these proteins are found .
准备方法
格列替尼的制备涉及多种合成路线和反应条件。该化合物已开发出多种制剂,包括乙醇酸盐(胶囊、非微粉化、微粉化和微粉化版本2片剂)和游离碱制剂(游离碱悬浮胶囊和喷雾干燥分散片)。 这些制剂的开发是为了提高药物暴露量并优化生产工艺 .
化学反应分析
格列替尼经历几种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括过氧化氢用于氧化,硼氢化钠用于还原,以及各种卤化剂用于取代反应。 这些反应产生的主要产物取决于所用条件和试剂的具体情况 .
相似化合物的比较
格列替尼在酪氨酸激酶抑制剂中是独特的,因为它同时抑制间充质上皮转化因子和AXL受体酪氨酸激酶。类似的化合物包括克唑替尼、卡博替尼和福瑞替尼,它们也靶向间充质上皮转化因子,但在选择性和结合机制方面有所不同。 格列替尼同时抑制间充质上皮转化因子和AXL受体酪氨酸激酶的能力,使其成为治疗这些通路存在遗传改变的癌症的很有希望的候选药物 .
属性
IUPAC Name |
N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27F2N5O3S2/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCHYHRCBXNYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27F2N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337113 | |
| Record name | Glesatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936694-12-1 | |
| Record name | Glesatinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936694121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glesatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glesatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLESATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q29OXD98N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

